molecular formula C6H11NO B053198 (S)-2-Acetyl-pyrrolidine CAS No. 120966-82-7

(S)-2-Acetyl-pyrrolidine

Cat. No. B053198
M. Wt: 113.16 g/mol
InChI Key: FYCFJMPASVKULQ-LURJTMIESA-N
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Description

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Cancer Research and Histone Acetylation : Pyrrolidine dithiocarbamate (PDTC), a derivative of pyrrolidine, inhibits histone acetylation and induces apoptosis in human leukemia cells. This activity is enhanced by the presence of Cu(2+) ions, indicating a potential anticancer application (Chen, Du, Kang, & Wang, 2008).

  • Flavor Chemistry : The synthesis of 2-acetyl-1-pyrroline, a key flavor component in rice, demonstrates the application of pyrrolidine derivatives in food chemistry. This synthesis process involves converting pyrrolidine into various intermediates to produce the flavor compound (Kimpe, Stevens, & Keppens, 1993).

  • Cognitive Enhancement : A pyrrolidine derivative, ABT-089, shows positive effects in rodent and primate models of cognitive enhancement. Its potential in treating cognitive disorders underscores the relevance of pyrrolidine derivatives in neuroscience (Lin et al., 1997).

  • Diabetes Treatment : A derivative, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, is a potent dipeptidyl peptidase IV inhibitor with antihyperglycemic properties, showing potential in diabetes treatment (Villhauer et al., 2003).

  • Synthetic Chemistry : Pyrrolidine derivatives are used in acetylation reactions under solvent-free conditions, highlighting their role in organic synthesis (Paul, Nanda, Gupta, & Loupy, 2002).

  • Aroma Stabilization in Food Products : The stabilization of potent odorants like 2-acetyl-1-pyrroline by complexation with zinc halides presents an innovative approach in food technology (Fang & Cadwallader, 2014).

Safety And Hazards

Check the compound’s MSDS for information on safety measures, hazards, handling and storage, and first aid measures .

properties

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFJMPASVKULQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetyl-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Jana - 2016 - indigo.uic.edu
Nitrogen-heterocycles are an important class of molecules because of its widespread availability in pharmaceuticals, natural products and organic electronic materials. Significant …
Number of citations: 2 indigo.uic.edu
Z Zeng, P Luo, Y Jiang, Y Liu, G Tang, P Xu… - Organic & …, 2011 - pubs.rsc.org
… The newly designed S-2-[R-(diphenyl-phosphinoyl)-hydroxy-methyl]-pyrrolidinium chloride 4 was easily prepared from S-2-acetyl-pyrrolidine-1-carboxylic acid tert-butyl ester 1 as its …
Number of citations: 22 pubs.rsc.org

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